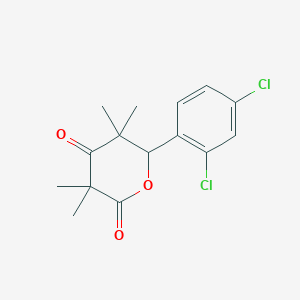
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as DCTD, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. DCTD is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, oxidative stress, and inflammation. 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress and inflammation, and the modulation of gene expression. In animal models, 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce tumor growth, improve glucose metabolism, and enhance cognitive function.
实验室实验的优点和局限性
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments, including its synthetic accessibility, its well-characterized properties, and its potential biological and pharmacological activities. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration route of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, and to investigate its potential side effects and toxicity. Additionally, the use of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
合成方法
The synthesis of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been carried out through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 2,4-pentanedione in the presence of sodium hydroxide, and the reaction of 2,4-dichlorobenzaldehyde with 3,5-dimethyl-4-hydroxybenzaldehyde in the presence of piperidine. The yield and purity of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential biological and pharmacological properties. It has been reported to exhibit antitumor, antioxidant, and anti-inflammatory activities. In vitro and in vivo studies have shown that 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can inhibit the proliferation of various cancer cells, such as breast cancer, lung cancer, and liver cancer cells. 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to reduce oxidative stress and inflammation in animal models of diseases, such as diabetes and Alzheimer's disease.
属性
IUPAC Name |
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2O3/c1-14(2)11(9-6-5-8(16)7-10(9)17)20-13(19)15(3,4)12(14)18/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUDZSTVFEACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
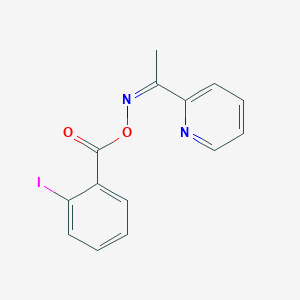
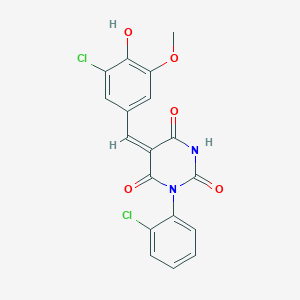
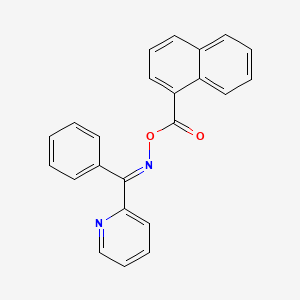
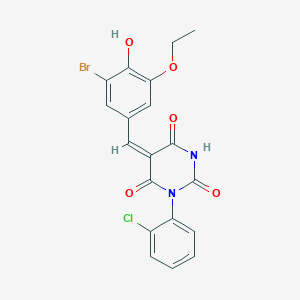
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)
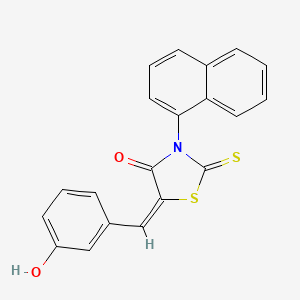
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
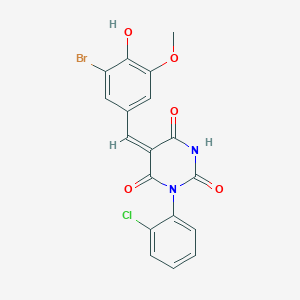
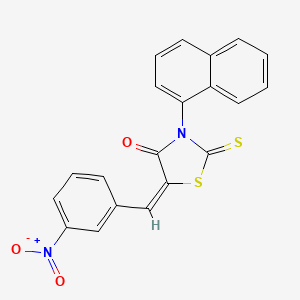
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)

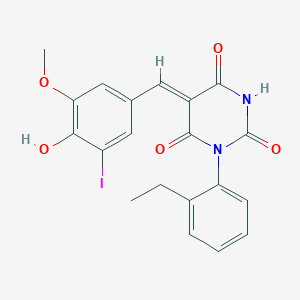
![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)